Furo[3,2-b]pyridine Furo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 272-62-8
VCID: VC1895629
InChI: InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
SMILES: C1=CC2=C(C=CO2)N=C1
Molecular Formula: C7H5NO
Molecular Weight: 119.12 g/mol

Furo[3,2-b]pyridine

CAS No.: 272-62-8

Cat. No.: VC1895629

Molecular Formula: C7H5NO

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Furo[3,2-b]pyridine - 272-62-8

Specification

CAS No. 272-62-8
Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
IUPAC Name furo[3,2-b]pyridine
Standard InChI InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Standard InChI Key YRTCKZIKGWZNCU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CO2)N=C1
Canonical SMILES C1=CC2=C(C=CO2)N=C1

Introduction

Chemical Structure and Properties

Furo[3,2-b]pyridine (C₇H₅NO) is a heterocyclic compound featuring a specific ring fusion pattern that contributes to its unique chemical reactivity and biological activity profile.

Structural Features

The structure consists of a five-membered furan ring fused to a six-membered pyridine ring. The fusion occurs between positions 3 and 2 of the pyridine ring and positions 2 and 3 of the furan ring, creating a planar bicyclic system. This arrangement results in a rigid scaffold that presents functional groups in specific spatial orientations, which is crucial for biological recognition .

Physical and Chemical Properties

Furo[3,2-b]pyridine possesses the following properties:

PropertyValue
Molecular FormulaC₇H₅NO
Molecular Weight119.123 g/mol
CAS Registry Number272-62-8
LogP (calculated)1.44
Water Solubility~11.8 g/L (estimated)
Polar Surface Area26.03 Ų
pKa (strongest basic)~3.33
IUPAC Namefuro[3,2-b]pyridine
SMILESO1C=CC2=C1C=CC=N2
InChIInChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H

The compound features an aromatic system with both electron-rich (furan) and electron-deficient (pyridine) components, contributing to its unique reactivity profile. The nitrogen atom in the pyridine ring serves as a potential hydrogen bond acceptor, while the oxygen in the furan ring can participate in various interactions with biological targets .

Synthesis Methods

Several synthetic approaches have been developed to prepare Furo[3,2-b]pyridine and its derivatives, employing various reaction conditions and catalytic systems.

Palladium/Copper-Catalyzed Coupling

A widely used method involves the palladium/copper-catalyzed coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes. This one-pot procedure proceeds through sequential C-C coupling followed by C-O bond formation under ultrasound irradiation, utilizing 10% Pd/C-CuI-PPh₃-Et₃N in ethanol as the catalytic system .

The reaction can be represented as:
3-chloro-2-hydroxy pyridine + terminal alkyne → 2-substituted furo[3,2-b]pyridine

This method provides direct access to 2-substituted furo[3,2-b]pyridine derivatives with potential anticancer properties .

Copper-Mediated Oxidative Cyclization

The furo[3,2-b]pyridine scaffold can be assembled through copper-mediated oxidative cyclization as part of synthetic sequences based on chemoselective metal-mediated couplings. This approach has been employed to prepare diverse compound libraries for biological evaluation, particularly targeting kinase inhibition .

Multicomponent and Cyclization Reactions

Various other synthetic routes utilize:

  • Cycloaddition reactions

  • Cycloisomerization processes

  • Multicomponent reactions

  • Cross-coupling reactions

  • Dakin-type reactions

These methods often employ microwave irradiation, copper, and palladium-based catalysts to facilitate efficient formation of the fused ring system from versatile starting materials including pyridine, furan, benzofuran, and benzopyridine derivatives .

Chemical Transformations

TransformationReagentsConditionsProducts
AcetylationAcetic anhydride, Lewis acidRoom temperature to mild heatingN-acetylated derivatives
ChlorinationPOCl₃, SOCl₂RefluxChlorinated derivatives
Suzuki couplingBoronic acids, Pd catalystBase, heatC-substituted derivatives
Vilsmeier-HaackPOCl₃, DMF0-80°CFormylated derivatives
Nucleophilic substitutionVarious nucleophilesDependent on nucleophileSubstituted derivatives
CondensationAldehydes, ketonesAcidic/basic conditionsCondensation products

These transformations provide access to a wide range of functionalized derivatives with potential biological activities .

Regioselective Functionalization

Due to the electronic properties of the fused ring system, furo[3,2-b]pyridine can undergo regioselective functionalization. The α-activation of the pyridine nitrogen atom by inductive effect allows for chemoselective S₍N₎Ar displacement of chlorine at position 2 by various nucleophiles .

Key Substitution Patterns

Research has identified several substitution patterns with significant implications for biological activity:

  • 2-substituted furo[3,2-b]pyridines

  • 3,5-disubstituted furo[3,2-b]pyridines

  • 3,5,7-trisubstituted furo[3,2-b]pyridines

The 3,5-disubstituted pattern is particularly important for selective kinase inhibition, while the 3,5,7-trisubstituted derivatives have shown promise as modulators of the Hedgehog signaling pathway .

Biological Activities

Furo[3,2-b]pyridine derivatives exhibit diverse biological activities, making them attractive candidates for drug development across multiple therapeutic areas.

Anticancer Properties

Several furo[3,2-b]pyridine derivatives have demonstrated significant anticancer activities. In particular, certain 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines coupled with inhibition of SIRT1, an enzyme implicated in cancer progression .

One derivative, identified as compound 3b in research studies, demonstrated apoptosis-inducing potential when tested against MCF-7 cells, suggesting a potential mechanism for its anticancer activity .

Kinase Inhibition

One of the most significant biological activities of furo[3,2-b]pyridine derivatives is their ability to selectively inhibit kinases. The 3,5-disubstituted furo[3,2-b]pyridine scaffold has been identified as a novel platform for developing potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) .

CLKs are involved in pre-mRNA splicing and RNA polymerase II elongation, making them important targets for cancer and neurodegenerative diseases. Optimization of the furo[3,2-b]pyridine scaffold has led to inhibitors with enhanced potency and selectivity profiles .

Additionally, furo[3,2-b]pyridine derivatives have shown selective inhibition of homeodomain-interacting protein kinases (HIPKs), expanding their potential applications in kinase-targeted drug discovery .

Hedgehog Pathway Modulation

Profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed sub-micromolar modulators of the Hedgehog signaling pathway . This pathway plays crucial roles in embryonic development and is implicated in various cancers when dysregulated, making its modulators potential therapeutic agents.

PAR-2 Inhibition

Furo[3,2-b]pyridine compounds have been identified as effective inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway . PAR-2 is involved in mediating inflammation, pain, and itch, making its inhibitors potentially valuable for treating various inflammatory conditions and pain syndromes.

The therapeutic potential of these compounds extends to conditions such as:

  • Inflammatory bowel disease

  • Crohn's disease

  • Irritable bowel syndrome

  • Ulcerative colitis

  • Asthma

  • Rheumatoid arthritis

  • Osteoarthritis

  • Neurological conditions including Alzheimer's disease and multiple sclerosis

  • Various pain syndromes

Other Biological Activities

Additional biological activities of furo[3,2-b]pyridine derivatives include:

  • Antibiotic effects

  • Antiviral properties

  • Antifungal activities

  • Inhibition of nicotinic acetylcholine receptors

  • Inhibition of eukaryotic initiation factor 4A (eIF4A)

  • Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

  • Inhibition of α-glucosidase and β-glucosidase

These diverse activities highlight the versatility of the furo[3,2-b]pyridine scaffold in targeting multiple biological pathways and disease states.

Applications in Medicinal Chemistry

The unique structural features and diverse biological activities of furo[3,2-b]pyridine make it a valuable scaffold in medicinal chemistry with multiple applications.

Drug Discovery Applications

Furo[3,2-b]pyridine serves as a foundation for developing drug candidates targeting various diseases and conditions:

Application AreaTarget/PathwayPotential Therapeutic UseKey Findings
Cancer therapyCLKs, SIRT1Antiproliferative agentsSelective inhibition of cancer cell proliferation with IC₅₀ values in sub-micromolar range
Neurological disordersVarious kinasesTreatment of neurodegenerative diseasesPotential applications in Alzheimer's and Parkinson's diseases
Inflammatory conditionsPAR-2Anti-inflammatory agentsInhibition of inflammatory signaling pathways
Pain managementPAR-2, neuronal targetsAnalgesicsReduction of inflammatory and neuropathic pain
Metabolic disordersα-glucosidase, β-glucosidaseAntidiabetic agentsEnzyme inhibition with potential for glucose regulation

Chemical Probes

The selective inhibitory properties of furo[3,2-b]pyridine derivatives make them valuable chemical probes for studying biological processes and validating therapeutic targets . For instance, selective CLK inhibitors based on the furo[3,2-b]pyridine scaffold can be used to investigate the role of pre-mRNA splicing in various diseases.

Design Principles for Selective Kinase Inhibitors

The furo[3,2-b]pyridine scaffold has proved particularly valuable in designing selective kinase inhibitors. Several structural elements contribute to this selectivity:

  • The rigid bicyclic core positions substituents in optimal orientations for target binding

  • The heterocyclic system provides hydrogen bond acceptors that can interact with specific residues in the kinase ATP-binding pocket

  • Strategic placement of substituents can exploit unique features of particular kinases, enhancing selectivity

These design principles have led to the development of inhibitors with enhanced selectivity profiles, which is crucial for developing therapeutic agents with reduced side effects .

Structure-Activity Relationships

Understanding the relationship between structure and biological activity is essential for rational drug design based on the furo[3,2-b]pyridine scaffold.

Key Structural Features for Biological Activity

Several structural features of furo[3,2-b]pyridine derivatives have been identified as important for their biological activities:

Structural FeatureEffect on ActivityTarget/ActivityFindings
3,5-disubstitutionEnhanced potency and selectivityCLK inhibitionOptimal for kinase binding pocket interactions
3,5,7-trisubstitutionModulation of signalingHedgehog pathwaySub-micromolar pathway modulation
2-substitutionAnticancer activitySIRT1 inhibitionGrowth inhibition of cancer cell lines
Specific side chainsPAR-2 inhibitionInflammatory responsesReduction of inflammation markers

Substituent Effects

The nature and position of substituents on the furo[3,2-b]pyridine core significantly influence the biological activities:

  • Electron-withdrawing groups can enhance binding to certain targets

  • Hydrophobic substituents can improve membrane permeability and target binding

  • Hydrogen bond donors and acceptors facilitate specific interactions with biological targets

  • Bulky substituents can be used to exploit differences in binding pocket sizes between related targets

Conformational Considerations

The fused ring system of furo[3,2-b]pyridine provides a rigid scaffold that presents substituents in specific orientations, which is crucial for optimal binding to biological targets. This conformational rigidity can enhance binding affinity by reducing the entropic penalty associated with adopting a bioactive conformation when interacting with a target protein .

Comparative Analysis with Related Compounds

Comparing furo[3,2-b]pyridine with related heterocyclic compounds provides insights into its unique properties and potential advantages in drug development.

Comparison with Isomeric Furopyridines

Several isomeric forms of furopyridine exist, with different fusion patterns between the furan and pyridine rings:

CompoundFusion PatternKey DifferencesNotable Activities
Furo[3,2-b]pyridine3,2-b fusionSubject of this reviewKinase inhibition, anticancer
Furo[2,3-b]pyridine2,3-b fusionDifferent electronic distributionVarious biological activities
Furo[3,2-c]pyridine3,2-c fusionAltered position of N atomPotential antipsychotic activity
Furo[2,3-c]pyridine2,3-c fusionDifferent reactivity profileVaried pharmacological effects

Furo[3,2-c]pyridine has been identified as a pharmacophore with potential antipsychotic activity, illustrating how the position of fusion can significantly alter biological properties .

Comparison with Thienopyridines

Replacing the oxygen atom in furo[3,2-b]pyridine with a sulfur atom results in thieno[3,2-b]pyridine. This substitution significantly alters the properties:

PropertyFuro[3,2-b]pyridineThieno[3,2-b]pyridine
ElectronegativityHigher (O atom)Lower (S atom)
Bond angle~104° at O~90° at S
Ring sizeSmallerLarger
LipophilicityLowerHigher
Metabolic stabilityVariableOften higher
H-bond capabilityBetter acceptorWeaker acceptor

These differences translate into distinct biological activities and pharmacokinetic properties, with thienopyridines often showing greater metabolic stability and different target selectivity profiles .

Advantages as a Privileged Scaffold

Compared to other heterocyclic scaffolds used in medicinal chemistry, furo[3,2-b]pyridine offers several advantages:

  • Synthetic accessibility through multiple well-established routes

  • Structural rigidity that facilitates target binding

  • Versatile functionalization options at multiple positions

  • Balanced physicochemical properties suitable for drug development

  • Demonstrated selective activity against important biological targets

These properties establish furo[3,2-b]pyridine as a valuable privileged scaffold for medicinal chemistry applications .

Future Research Directions

Based on current knowledge of furo[3,2-b]pyridine and its derivatives, several promising research directions can be identified.

Development of Novel Synthetic Methods

Future research could focus on developing more efficient and sustainable synthetic methods:

  • Green chemistry approaches with reduced environmental impact

  • One-pot multicomponent reactions for rapid access to complex structures

  • Flow chemistry methods for improved scalability

  • Stereoselective methods for preparing optically active derivatives

  • Metal-free synthetic routes

Exploration of New Biological Targets

While furo[3,2-b]pyridine derivatives have shown promising activity against various targets, additional biological activities could be explored:

  • Emerging cancer targets, particularly in precision oncology

  • Additional neurodegenerative disease pathways

  • Infectious disease targets, including viral and bacterial proteins

  • Immune system modulators for autoimmune conditions

  • Metabolic disease targets beyond currently known enzymes

Optimization of Lead Compounds

For furo[3,2-b]pyridine derivatives that have shown promising biological activities, optimization efforts could focus on:

  • Further structure-activity relationship studies

  • Improvement of pharmacokinetic properties

  • Enhancement of target selectivity

  • Reduction of potential toxicity

  • Development of prodrugs to improve delivery

Combination with Other Privileged Scaffolds

Hybrid molecules combining furo[3,2-b]pyridine with other privileged scaffolds could lead to compounds with unique properties and enhanced biological activities. This approach might yield multi-target agents or compounds with improved physicochemical properties .

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